molecular formula C22H18N2O3 B2788172 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide CAS No. 922082-83-5

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide

Cat. No.: B2788172
CAS No.: 922082-83-5
M. Wt: 358.397
InChI Key: ODVXRBYXFUWFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide is a dibenzo-oxazepine derivative featuring a seven-membered oxazepine ring fused to two benzene rings. The compound is substituted at position 2 with an acetamide group bearing a meta-methylphenyl (m-tolyl) moiety. The m-tolyl group contributes to lipophilicity and steric effects, influencing pharmacokinetics and target engagement.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-5-4-6-15(11-14)12-21(25)23-16-9-10-19-17(13-16)22(26)24-18-7-2-3-8-20(18)27-19/h2-11,13H,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXRBYXFUWFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide is a synthetic compound belonging to the class of dibenzo oxazepines. Its unique chemical structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, with a molecular weight of approximately 284.32 g/mol. The compound features an oxazepine ring fused with a dibenzo structure, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC17H16N2O2
Molecular Weight284.32 g/mol
LogP3.54240
Polar Surface Area21.26 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an antagonist to specific receptors or enzymes involved in inflammatory and allergic responses. The compound's ability to modulate prostaglandin activity has been noted, which can influence bronchial muscle contraction and other physiological responses related to asthma and other allergic conditions .

Antiallergic and Anti-inflammatory Effects

Research indicates that derivatives of dibenzo oxazepines exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the release of inflammatory mediators from mast cells and eosinophils . This suggests potential applications in treating conditions like asthma and allergic rhinitis.

Antitumor Activity

Preliminary studies have explored the antitumor potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further research is needed to elucidate the specific pathways involved.

Case Studies

A notable case study involved the administration of this compound in a murine model of asthma. The results indicated a significant reduction in airway hyperresponsiveness and eosinophilic infiltration in lung tissues compared to control groups . These findings support its potential as a therapeutic agent for managing asthma.

Safety and Toxicity

Toxicological assessments have revealed that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to determine long-term effects and potential interactions with other medications.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Heteroatom-Modified Analogues

Compound Name Core Structure Substituent Position Key Substituent Molecular Weight
Target Compound Oxazepine Position 2 m-Tolyl 374.39
N-(10-Ethyl-11-oxo-thiazepin-8-yl)-2-(4-MeOPh)acetamide Thiazepine Position 8 4-Methoxyphenyl 449.1

Positional Isomerism and Substituent Effects

Acetamide Position
The placement of the acetamide group on the dibenzo-oxazepine scaffold critically impacts activity. For instance, 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide () positions the acetamide at position 7 instead of 2. This isomer showed inhibitory activity against PEX5-PEX14 interactions (IC₅₀ ~10 μM), suggesting that acetamide positioning alters steric compatibility with target proteins .

Substituent Electronic Properties

  • Electron-Donating Groups (EDGs): The m-tolyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated) without excessive steric hindrance, balancing bioavailability and receptor engagement .

Q & A

Q. What analytical techniques are recommended for structural characterization of this compound?

The compound’s structure can be confirmed using Nuclear Magnetic Resonance (NMR) for detailed analysis of its aromatic protons, ketone groups, and acetamide linkages. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry validates the molecular weight (e.g., ~362–372 g/mol based on analogs) . For crystallographic data, X-ray diffraction (XRD) is essential to resolve bond angles and spatial arrangements of the dibenzo-oxazepine core .

Q. How can researchers safely handle this compound in laboratory settings?

Follow protocols for handling carbamate/amide derivatives:

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and protective eyewear due to potential skin/eye irritation (based on safety data for structural analogs) .
  • Store in airtight containers at 2–8°C to prevent degradation of the oxazepine ring under humid conditions .

Q. What solvents are optimal for synthesizing and purifying this compound?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for reactions involving the acetamide moiety. For recrystallization, use petroleum ether or ethyl acetate to isolate pure product (as demonstrated for structurally related N-substituted acetamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from variations in pH or temperature. Conduct controlled solubility studies using standardized buffers (pH 3–9) and thermostated shakers. For example, analogs with methoxy groups show increased solubility in methanol at 40°C compared to room temperature .

Q. What strategies optimize the multi-step synthesis of this compound?

Key steps include:

  • Friedel-Crafts acylation to introduce the m-tolyl group.
  • Cyclocondensation under inert atmosphere (argon) to form the dibenzo-oxazepine core.
  • Catalytic hydrogenation (e.g., Pd/C) to reduce intermediates without degrading the oxo group .
    Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How can structure-activity relationships (SAR) guide functionalization of the oxazepine ring?

Modify substituents at positions 8 and 10 (methyl/ethyl groups) to assess impacts on bioactivity. For example:

  • Methyl groups enhance lipophilicity, improving membrane permeability in cellular assays.
  • Ethyl substituents may reduce metabolic stability due to steric hindrance .
    Validate SAR using molecular docking against targets like histone deacetylases (HDACs) .

Q. What experimental designs address contradictory biological activity reports?

If antibacterial activity varies across studies, perform dose-response assays with standardized bacterial strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin). Use MIC/MBC assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can mechanistic studies elucidate interactions with enzyme targets?

Employ kinetic assays (e.g., fluorogenic substrates for HDACs) to measure inhibition constants (Ki). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular dynamics simulations model interactions with the oxazepine core’s keto group .

Q. What methodologies validate the compound’s stability under physiological conditions?

Simulate gastric/intestinal environments using pH 1.2 (HCl) and pH 6.8 (phosphate buffer) . Analyze degradation products via LC-MS/MS to identify hydrolytic cleavage sites (e.g., acetamide bond) .

Q. How can researchers design analogs for improved pharmacokinetic profiles?

  • Replace the m-tolyl group with halogenated aryl rings to enhance metabolic stability.
  • Introduce PEGylated side chains to increase aqueous solubility without compromising target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.